

3-Chloro-6-fluoroisoquinoline molecular structure and formula

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Compound of Interest

Compound Name: 3-Chloro-6-fluoroisoquinoline

Cat. No.: B1426719

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An In-depth Technical Guide to **3-Chloro-6-fluoroisoquinoline**: Molecular Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of **3-Chloro-6-fluoroisoquinoline**, a halogenated heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. This document details its molecular structure, physicochemical properties, plausible synthetic routes with mechanistic insights, spectroscopic characterization, and potential applications as a key intermediate in medicinal chemistry.

Molecular Identity and Physicochemical Profile

Molecular Formula and Structure

3-Chloro-6-fluoroisoquinoline is a disubstituted isoquinoline derivative. The isoquinoline core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. In this specific molecule, a chlorine atom is substituted at the 3-position of the pyridine ring, and a fluorine atom is at the 6-position of the benzene ring.

Molecular Formula: C_9H_5ClFN ^[1]

Standard Identifiers:

- IUPAC Name: **3-chloro-6-fluoroisoquinoline**
- CAS Number: 1041423-28-2^[2]

- PubChem CID: 57647077[1]

Molecular structure of **3-Chloro-6-fluoroisoquinoline**.

Physicochemical Properties

The physicochemical properties of **3-Chloro-6-fluoroisoquinoline** are crucial for designing synthetic routes, purification strategies, and for understanding its behavior in biological systems. While extensive experimental data is not widely published, a number of properties can be predicted using computational models.

| Property | Value | Source |
|---------------------------|--------------------------------|------------|
| Molecular Weight | 181.59 g/mol | PubChem[1] |
| Monoisotopic Mass | 181.00946 Da | PubChem[1] |
| XlogP (predicted) | 3.2 | PubChem[1] |
| Boiling Point (predicted) | 295.6 ± 20.0 °C at 760 mmHg | ECHEMI |
| Density (predicted) | 1.366 ± 0.06 g/cm ³ | ECHEMI |

Synthesis and Mechanistic Insights

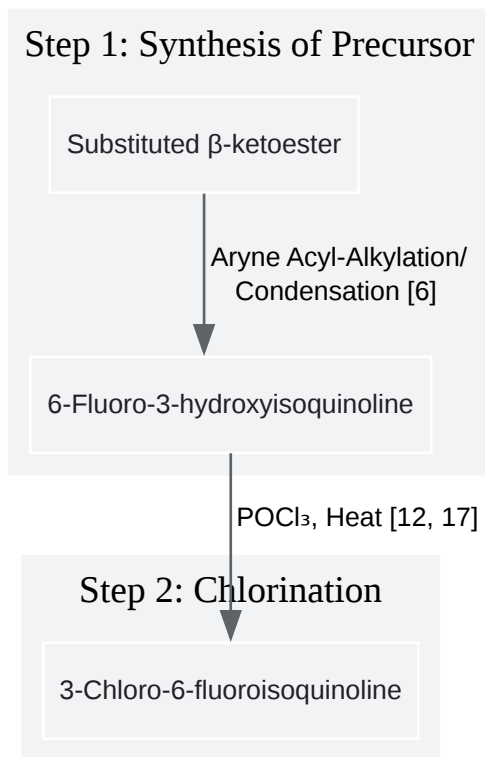
A definitive, published synthesis for **3-Chloro-6-fluoroisoquinoline** is not readily available in peer-reviewed literature. However, a plausible and efficient synthetic route can be proposed based on well-established transformations of related isoquinoline and quinoline systems. The most probable pathway involves the chlorination of a 6-fluoro-3-hydroxyisoquinoline (also known as 6-fluoroisoquinolin-3-ol) precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

- Synthesis of 6-Fluoro-3-hydroxyisoquinoline: This intermediate can be prepared through various methods, with one potential route being the cyclization of a suitably substituted β -ketoester.

- Chlorination of 6-Fluoro-3-hydroxyisoquinoline: The hydroxyl group at the 3-position can be converted to a chlorine atom using a strong chlorinating agent.



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Proposed two-step synthesis of **3-Chloro-6-fluoroisoquinoline**.

Mechanistic Considerations

Step 1: Synthesis of 6-Fluoro-3-hydroxyisoquinoline

A convenient method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure starting from β -ketoesters[3]. This approach offers a direct route to the core isoquinoline structure.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the hydroxyl group of 6-fluoro-3-hydroxyisoquinoline to a chloro group is a critical step. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of transformation on heterocyclic systems like quinolines and isoquinolines[4][5][6]. The

reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The reaction is typically performed at elevated temperatures, often at the reflux temperature of POCl_3 or in a high-boiling solvent.

The mechanism involves two main stages:

- **Phosphorylation:** The hydroxyl group of the isoquinoline attacks the phosphorus atom of POCl_3 , leading to the formation of a phosphorylated intermediate.
- **Nucleophilic Substitution:** A chloride ion, generated in the reaction mixture, acts as a nucleophile and displaces the phosphate group to yield the final **3-chloro-6-fluoroisoquinoline**.

Spectroscopic Characterization

While specific, experimentally-derived spectra for **3-Chloro-6-fluoroisoquinoline** are not widely published, predictions based on its structure and data from analogous compounds can provide a reliable guide for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For **3-Chloro-6-fluoroisoquinoline**, the following adducts are predicted in electrospray ionization (ESI) mass spectrometry:

| Adduct | Predicted m/z |
|--------------------------|---------------|
| $[\text{M}+\text{H}]^+$ | 182.01674 |
| $[\text{M}+\text{Na}]^+$ | 203.99868 |
| $[\text{M}-\text{H}]^-$ | 180.00218 |

(Data sourced from PubChem)[[1](#)]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.5 ppm. The fluorine atom at the 6-position will likely cause splitting of the signals for the adjacent protons on the benzene ring.

^{13}C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon attached to the chlorine atom (C-3) and the carbon attached to the fluorine atom (C-6) are expected to show characteristic chemical shifts and coupling constants (for C-F coupling).

Note: As of the time of writing, specific, experimentally verified ^1H and ^{13}C NMR data for **3-Chloro-6-fluoroisoquinoline** are not available in public databases. Researchers should acquire and interpret their own spectral data for definitive structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Chloro-6-fluoroisoquinoline** is expected to exhibit characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations within the heterocyclic ring system, and the C-Cl and C-F stretching vibrations.

| Functional Group | Expected Absorption Range (cm^{-1}) |
|----------------------|--|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C and C=N Stretch | 1650 - 1450 |
| C-F Stretch | 1250 - 1000 |
| C-Cl Stretch | 850 - 550 |

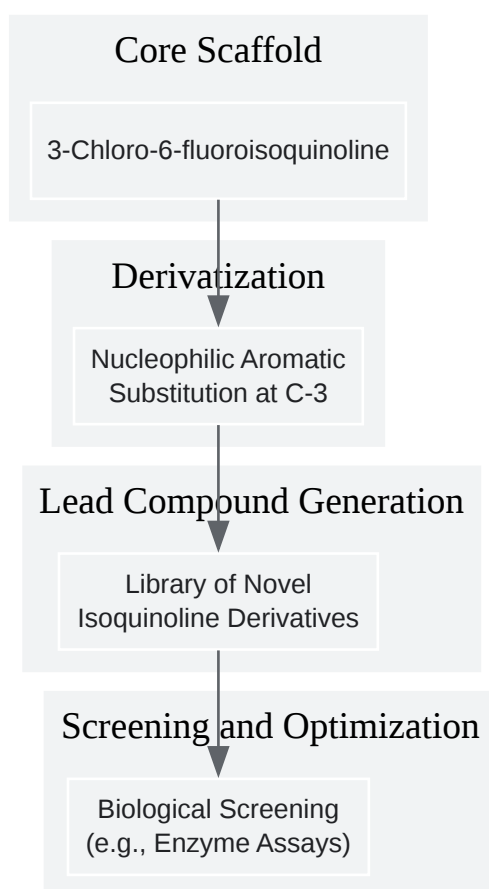
Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic compounds are of significant interest in drug discovery due to the ability of halogens to modulate the physicochemical and pharmacokinetic properties of molecules. The isoquinoline scaffold itself is a "privileged structure" found in numerous biologically active compounds.

While specific applications of **3-Chloro-6-fluoroisoquinoline** are not extensively documented, its structure suggests its utility as a versatile intermediate for the synthesis of more complex

molecules with potential therapeutic applications. The chlorine atom at the 3-position can serve as a handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of various side chains to explore structure-activity relationships.

Patents in the field of drug discovery often describe the synthesis of complex molecules where chloro- and fluoro-substituted quinoline or isoquinoline cores are key building blocks for compounds targeting a range of diseases, including cancer and infectious diseases[7][8][9]. For instance, related structures have been incorporated into molecules designed as PRMT5 inhibitors[8].



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Workflow for the use of **3-Chloro-6-fluoroisoquinoline** in drug discovery.

Safety and Handling

Based on data for structurally similar compounds such as 3-chloroisoquinoline, **3-Chloro-6-fluoroisoquinoline** should be handled with care in a laboratory setting[10].

- Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
- Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Detailed Experimental Protocols

The following are proposed experimental protocols based on established methodologies for analogous compounds. These should be adapted and optimized by the researcher.

Protocol 1: Synthesis of 6-Fluoro-3-hydroxyisoquinoline (Hypothetical)

This protocol is based on the general procedure for aryne acyl-alkylation/condensation[3].

- To a solution of a suitable β -ketoester (1.0 eq) in an appropriate solvent (e.g., THF), add a fluoride source (e.g., CsF, 2.0 eq) and a silyl aryl triflate precursor to the desired aryne.
- Stir the reaction mixture at room temperature until the aryne formation and subsequent acyl-alkylation are complete (monitor by TLC or LC-MS).
- Add an ammonia source (e.g., aqueous ammonium hydroxide) to the reaction mixture.
- Heat the reaction to drive the condensation and cyclization to form the 3-hydroxyisoquinoline ring.
- After completion, cool the reaction mixture, and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.
- Collect the solid by filtration, wash with water, and dry to obtain the crude 6-fluoro-3-hydroxyisoquinoline.

- Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-Chloro-6-fluoroisoquinoline

This protocol is based on general chlorination procedures for hydroxy-heterocycles[5][6].

- In a round-bottom flask equipped with a reflux condenser and a drying tube, place 6-fluoro-3-hydroxyisoquinoline (1.0 eq).
- Carefully add an excess of phosphorus oxychloride (POCl_3) (e.g., 5-10 equivalents).
- Heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours (monitor by TLC or LC-MS until the starting material is consumed).
- Cool the reaction mixture to room temperature.
- Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
- Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) until the pH is basic.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), and filter.
- Remove the solvent under reduced pressure to obtain the crude **3-Chloro-6-fluoroisoquinoline**.
- Purify the product by column chromatography on silica gel or by recrystallization.

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